

physical and chemical properties of 4-Chloro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	4-Chloro-1-benzothiophene-2-carboxylate
Cat. No.:	B105632

[Get Quote](#)

An In-depth Technical Guide to **4-Chloro-1-benzothiophene-2-carboxylate**

Abstract

This technical guide provides a comprehensive overview of **4-Chloro-1-benzothiophene-2-carboxylate**, a pivotal heterocyclic compound in modern medicinal chemistry. The document delineates its fundamental physicochemical properties, spectroscopic signatures, and established synthetic methodologies. Particular emphasis is placed on its critical role as a key intermediate in the synthesis of advanced pharmaceutical products, most notably the atypical antipsychotic agent, Brexpiprazole.^{[1][2][3]} This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical, field-proven insights into the handling, synthesis, and application of this versatile molecule.

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.^{[4][5]} Its unique electronic properties and rigid, planar structure make it an ideal building block for designing molecules that can interact with a wide range of biological targets. Substituted benzothiophenes are known to

exhibit diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[4][5][6]

Within this important class of compounds, **4-Chloro-1-benzothiophene-2-carboxylate** (and its corresponding carboxylic acid) stands out as a compound of significant industrial and research interest.[1] Its structure, featuring a chlorine atom at the 4-position and a carboxylate group at the 2-position, provides two distinct points for chemical modification, making it a highly versatile intermediate for constructing more complex molecular architectures.[1] Its primary application lies in its role as a crucial precursor for Brexpiprazole, a medication used in the management of schizophrenia and major depressive disorder.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of **4-Chloro-1-benzothiophene-2-carboxylate** is essential for its effective use in synthesis and research. The compound typically appears as a white to off-white solid, and its properties are summarized below.[1][7]

Key Physicochemical Properties

Property	Value	Source(s)
CAS Number	23967-57-9	[1][7][8][9]
Molecular Formula	C ₉ H ₅ ClO ₂ S	[1][7]
Molecular Weight	212.65 g/mol	[1][7][9]
Appearance	White to off-white solid	[1][7]
Melting Point	220-223 °C (for carboxylic acid)	[1]
Boiling Point	408.6 °C at 760 mmHg (Predicted)	[1]
Density	1.546 g/cm ³ (Predicted)	[1]
Flash Point	200.9 °C (Predicted)	[1]
Refractive Index	1.719 (Predicted)	[1]

Spectroscopic Characterization

Spectroscopic data is critical for confirming the identity and purity of 4-Chloro-1-benzothiophene-2-carboxylic acid.

- ^1H NMR (300 MHz, DMSO-d₆): Key signals are observed at δ 7.54 (d, 1H), 7.56 (dd, 1H), 8.03 (d, 1H), 8.07 (td, 1H), and a broad singlet for the carboxylic proton at 13.19 (brs, 1H). [\[10\]](#)
- ^{13}C NMR (75 MHz, DMSO-d₆): Characteristic carbon signals appear at δ 122.21, 125.01, 126.84, 127.99, 128.96, 136.50, 136.57, 142.55, and the carbonyl carbon at 163.10. [\[10\]](#)

The molecular structure is visualized below, indicating the key positions on the benzothiophene ring.

Caption: Structure of **4-Chloro-1-benzothiophene-2-carboxylate**.

Synthesis and Chemical Reactivity

Synthetic Pathway: Hydrolysis of Methyl Ester

A common and practical route to synthesize 4-Chloro-1-benzothiophene-2-carboxylic acid involves the hydrolysis of its corresponding methyl ester, methyl 4-chlorobenzo[b]thiophene-2-carboxylate. [\[11\]](#) This reaction is typically performed at room temperature using a strong base like lithium hydroxide (LiOH) in a mixed solvent system of methanol and water. [\[11\]](#)

Causality of Experimental Choices:

- Base-Mediated Hydrolysis: LiOH is used to saponify the ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
- Solvent System: A methanol/water mixture ensures the solubility of both the organic ester and the inorganic base, facilitating an efficient reaction.
- Acidic Workup: After the reaction, the mixture is acidified (e.g., with HCl). This crucial step protonates the carboxylate salt formed during hydrolysis, causing the desired carboxylic acid to precipitate out of the aqueous solution as a solid. [\[11\]](#)

A detailed protocol for this synthesis is provided in Section 4.

Key Reactivity

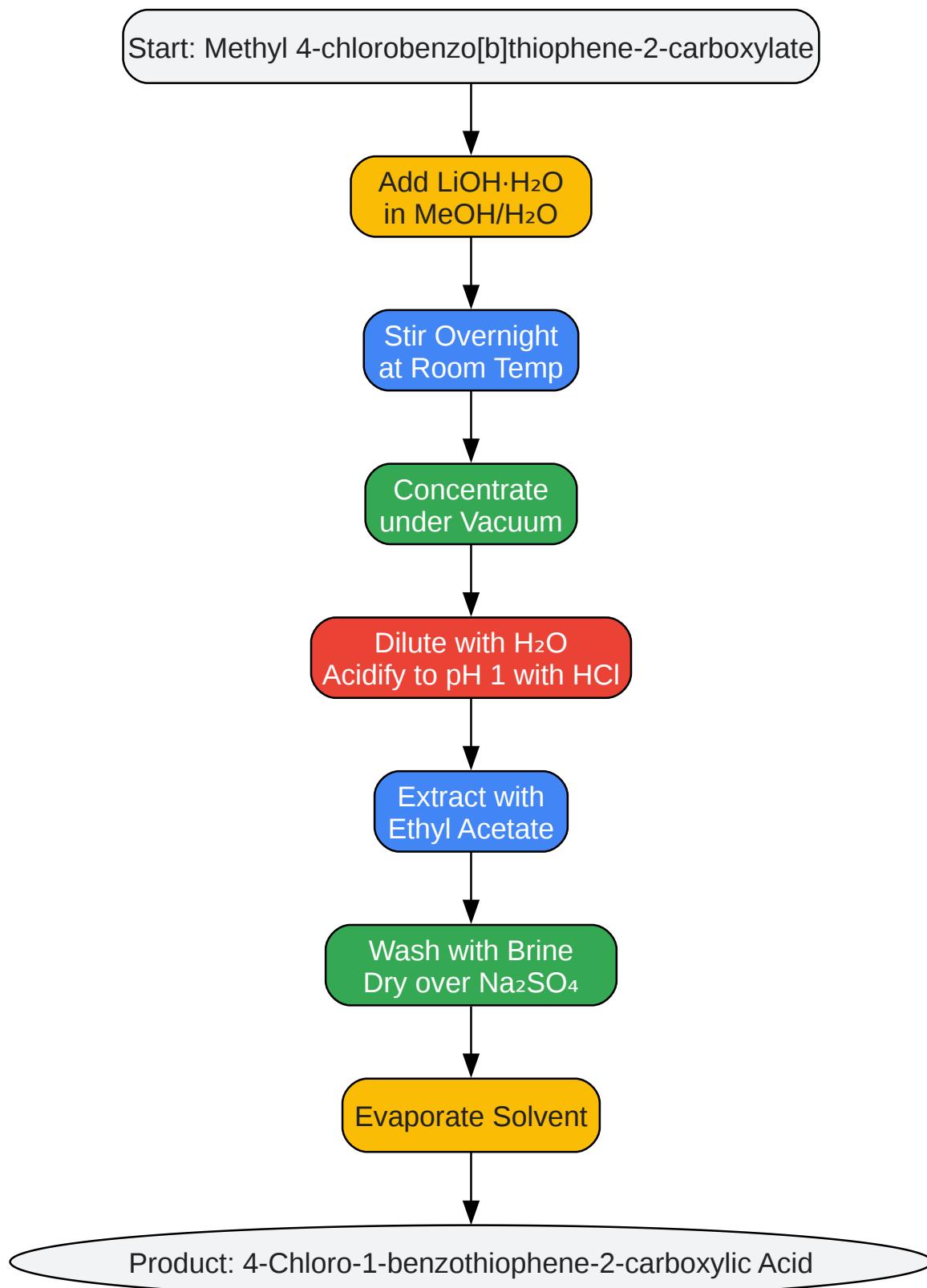
The reactivity of the molecule is dominated by its two functional groups:

- **Carboxylic Acid Group:** This group can undergo standard transformations such as esterification, conversion to acid chlorides, and amidation. The formation of an acylhydrazone, for instance, is a key step in creating derivatives with potential antimicrobial activity.[4][6]
- **Benzothiophene Ring:** The aromatic ring system can undergo electrophilic substitution reactions. The electron-donating sulfur atom and the electron-withdrawing chlorine and carboxylate groups influence the regioselectivity of these reactions. Studies on related benzothiophenes show that monosubstitution often occurs preferentially at the 2-position, though other positions can also react depending on the conditions.[12]

Experimental Protocol: Synthesis from Methyl Ester

This section provides a step-by-step methodology for the synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid.

Objective: To synthesize 4-Chloro-1-benzothiophene-2-carboxylic acid via hydrolysis of its methyl ester.


Materials:

- Methyl 4-chlorobenzo[b]thiophene-2-carboxylate
- Lithium hydroxide monohydrate ($\text{LiOH}\cdot\text{H}_2\text{O}$)
- Methanol (MeOH)
- Deionized Water (H_2O)
- Dilute Hydrochloric Acid (HCl)
- Ethyl Acetate

- Saturated Brine Solution
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a suitable reaction vessel, combine methyl 4-chlorobenzo[b]thiophene-2-carboxylate (1.0 g, 4.44 mmol) and $\text{LiOH}\cdot\text{H}_2\text{O}$ (0.56 g, 13.3 mmol) in a solvent mixture of methanol (30 mL) and water (10 mL).[11]
- Reaction Execution: Stir the mixture at room temperature overnight to ensure the complete hydrolysis of the ester.[11]
- Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure (vacuum) to remove the methanol.[11]
- Dilution and Acidification: Dilute the remaining residue with ice water (20 mL). Carefully acidify the aqueous phase with a dilute HCl solution until the pH reaches 1. This will precipitate the carboxylic acid product.[11]
- Extraction: Extract the acidified mixture with ethyl acetate (3 x 15 mL). The organic layers will contain the desired product.[11]
- Washing and Drying: Combine the organic layers and wash them with a saturated brine solution. Dry the organic phase over anhydrous Na_2SO_4 to remove any residual water.[11]
- Isolation: Evaporate the solvent under vacuum to yield 4-chlorobenzo[b]thiophene-2-carboxylic acid as a white solid.[11] The expected yield is high, approaching 100%. [11]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **4-Chloro-1-benzothiophene-2-carboxylate** and its derivatives.

- Hazard Identification: The compound is classified as causing skin and serious eye irritation. [13][14][15] It may also cause respiratory irritation.[13][15] Some data suggests it may be harmful if swallowed, in contact with skin, or if inhaled.[13]
- Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[14] Work in a well-ventilated area or a chemical fume hood.[14]
- Storage: Store the compound in a tightly-closed container in a cool, dry place, away from moisture and strong oxidizing agents.[1][14]
- Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[14][16] Do not empty into drains.[14]

Conclusion

4-Chloro-1-benzothiophene-2-carboxylate is a high-value chemical intermediate with well-defined physical and chemical properties. Its robust structure and versatile functional groups make it an indispensable building block in the pharmaceutical industry, particularly for the synthesis of Brexpiprazole. The synthetic routes are well-established, providing a reliable supply for both industrial manufacturing and academic research. As the demand for complex heterocyclic compounds in drug discovery continues to grow, the importance of foundational intermediates like **4-Chloro-1-benzothiophene-2-carboxylate** is set to increase, promising further applications in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-1-Benzothiophene-2-Carboxylic Acid | CymitQuimica [cymitquimica.com]
- 8. 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE | CAS 23967-57-9 [matrix-fine-chemicals.com]
- 9. scbt.com [scbt.com]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-Chlorobenzo[b]thiophene-2-carboxylic Acid [orgspectroscopyint.blogspot.com]
- 11. 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | 23967-57-9 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-Chloro-1-benzothiophene-2-carboxylate | C9H4ClO2S- | CID 7127695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. capotchem.cn [capotchem.cn]
- To cite this document: BenchChem. [physical and chemical properties of 4-Chloro-1-benzothiophene-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105632#physical-and-chemical-properties-of-4-chloro-1-benzothiophene-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com